2-Propyl (2,5-dimethylphenyl) sulfide
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Overview
Description
2-Propyl (2,5-dimethylphenyl) sulfide is an organic compound with the molecular formula C11H16S. It is characterized by the presence of a sulfide group attached to a 2,5-dimethylphenyl ring and a propyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl (2,5-dimethylphenyl) sulfide typically involves the reaction of 2,5-dimethylphenyl halides with propyl thiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propyl (2,5-dimethylphenyl) sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-Propyl (2,5-dimethylphenyl) sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propyl (2,5-dimethylphenyl) sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of cellular pathways and exert effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyl (2,4-dimethylphenyl) sulfide
- 2-Propyl (3,5-dimethylphenyl) sulfide
- 2-Propyl (2,6-dimethylphenyl) sulfide
Uniqueness
2-Propyl (2,5-dimethylphenyl) sulfide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
1,4-dimethyl-2-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQQSEUKUSVPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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